Prolyl Endopeptidase (PEP) Inhibitory Activity: Quantitative Comparison with Tectorigenin, Genistein, and 5,7-Dihydroxy-4',6-dimethoxyisoflavone
5-Hydroxy-6,7,4'-trimethoxyisoflavone demonstrates measurable prolyl endopeptidase (PEP) inhibitory activity with an IC50 value of 62.8 µM (20.61 ppm), positioning it as the least potent among four co-isolated isoflavones but providing a defined benchmark for the series [1]. Tectorigenin (IC50 17.7 µM), genistein (IC50 38.5 µM), and 5,7-dihydroxy-4',6-dimethoxyisoflavone (IC50 44.3 µM) exhibit progressively higher potency [1].
| Evidence Dimension | Prolyl endopeptidase (PEP) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 62.8 µM (20.61 ppm) |
| Comparator Or Baseline | Tectorigenin IC50 = 17.7 µM; Genistein IC50 = 38.5 µM; 5,7-Dihydroxy-4',6-dimethoxyisoflavone IC50 = 44.3 µM |
| Quantified Difference | 3.5-fold less potent than tectorigenin; 1.6-fold less potent than genistein; 1.4-fold less potent than 5,7-dihydroxy-4',6-dimethoxyisoflavone |
| Conditions | PEP enzyme inhibition assay using Puerariae Flos-derived isolates |
Why This Matters
This direct head-to-head comparison provides procurement decision-makers with the exact quantitative differentiation to select the appropriate compound for PEP inhibition studies rather than relying on class-level assumptions.
- [1] Kim KB, Kim SI, Kim JS, Song KS. Prolyl Endopeptidase-inhibiting Isoflavonoids from Puerariae Flos and Some Revision of their 13C-NMR Assignment. J Korean Soc Appl Biol Chem. 1999;42(4):351-355. View Source
